molecular formula C13H15NO2 B12004992 2-Pentyl-1H-isoindole-1,3(2H)-dione CAS No. 71510-39-9

2-Pentyl-1H-isoindole-1,3(2H)-dione

Cat. No.: B12004992
CAS No.: 71510-39-9
M. Wt: 217.26 g/mol
InChI Key: SRFRJCMUBGZTAP-UHFFFAOYSA-N
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Description

2-Pentyl-1H-isoindole-1,3(2H)-dione is a chemical compound based on the 1H-isoindole-1,3(2H)-dione core, also known as the phthalimide pharmacophore. This scaffold is of significant interest in medicinal chemistry due to its versatile biological activities and favorable safety profile, as it is not associated with the teratogenicity of glutarimide derivatives like thalidomide . Research on phthalimide derivatives has demonstrated a broad spectrum of pharmacological potential, making them a valuable scaffold for developing new therapeutic agents . Phthalimide derivatives are extensively investigated for their analgesic and anti-inflammatory properties . Studies on similar N-substituted derivatives have shown potent antinociceptive effects across various pain models, including neurogenic (e.g., capsaicin test), tonic (e.g., formalin test), and neuropathic pain (e.g., induced by oxaliplatin or streptozotocin) . The mechanism of action is multifaceted and may involve the inhibition of key pro-inflammatory enzymes. Some phthalimide analogues act as effective cyclooxygenase (COX) inhibitors , potentially providing anti-inflammatory and analgesic effects by modulating the production of prostanoids . Beyond pain research, this chemical class is also explored for neurodegenerative diseases . Certain phthalimide-piperazine derivatives have been designed and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in the management of Alzheimer's disease symptoms . The phthalimide moiety serves as a key structural component in several FDA-approved drugs and clinical candidates, underscoring its relevance in drug discovery . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71510-39-9

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

2-pentylisoindole-1,3-dione

InChI

InChI=1S/C13H15NO2/c1-2-3-6-9-14-12(15)10-7-4-5-8-11(10)13(14)16/h4-5,7-8H,2-3,6,9H2,1H3

InChI Key

SRFRJCMUBGZTAP-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

In a representative procedure, phthalimide reacts with pentyl bromide or chloride in the presence of a base such as potassium carbonate (K2_2CO3_3) in dimethylformamide (DMF) at elevated temperatures (110°C). The reaction proceeds via deprotonation of phthalimide to form a resonance-stabilized anion, which attacks the electrophilic carbon of the pentyl halide (Scheme 1).

Key Steps:

  • Deprotonation : Phthalimide (1.0 mol) is treated with K2_2CO3_3 (1.0 mol) in DMF to generate the phthalimide anion.

  • Alkylation : Addition of pentyl halide (1.0 mol) facilitates nucleophilic substitution, yielding 2-pentyl-isoindole-1,3-dione.

  • Workup : The crude product is precipitated in water, filtered, and dried under reduced pressure.

Optimization Insights:

  • Solvent Choice : Polar aprotic solvents like DMF enhance anion stability and reaction kinetics.

  • Temperature : Elevated temperatures (110°C) accelerate substitution but may necessitate careful control to avoid side reactions.

  • Yield : Analogous syntheses report yields exceeding 90% under optimized conditions.

Hexadehydro-Diels–Alder (HDDA) Domino Reaction: Metal-Free Cyclization

A modern approach employs the hexadehydro-Diels–Alder (HDDA) reaction to construct the isoindole-1,3-dione core. This method enables the synthesis of fused, multifunctionalized derivatives without metal catalysts.

Reaction Design and Scope

Tetraynes bearing pentyl substituents undergo HDDA cyclization with imidazole derivatives in the presence of oxygen, forming tricyclic isoindole-1,3-diones (Table 1). The reaction cascade involves:

  • HDDA Cyclization : Formation of a benzocyclobutadiene intermediate via [4+2] cycloaddition.

  • Intermolecular Oxygen Coupling : Oxidation generates the dione functionality.

Example Protocol:

  • Substrates : Tetrayne derivatives with pentyl groups at the R1^1 position.

  • Conditions : Solvent-free, 120°C, 12–24 hours.

  • Yield : 75–92% for tricyclic products.

Advantages:

  • Atom Economy : Three C–C bonds and two C–O bonds form in a single step.

  • Functional Group Tolerance : Electron-donating and withdrawing groups on tetraynes are compatible.

Intramolecular Diels–Alder Strategy: Biomimetic Synthesis

Inspired by natural product biosynthesis, the intramolecular Diels–Alder (IMDA) reaction offers stereocontrolled access to isoindole-1,3-diones. This method is exemplified in the synthesis of cytochalasin alkaloids.

Application to 2-Pentyl Derivatives

A retrosynthetic disconnection reveals a diene-dienophile pair within a linear precursor. For 2-pentyl-isoindole-1,3-dione:

  • Dienophile Synthesis : A pentyl-substituted enolate is generated from a ketone precursor using LDA (lithium diisopropylamide).

  • Cyclization : Thermal or oxidative conditions promote the IMDA reaction, forming the isoindolinone core (Scheme 2).

Case Study :

  • Precursor : Ketone 67 (derived from phenylalanine derivatives) undergoes selenoxide elimination to form a dienophile.

  • Cyclization : Heating at 80°C in toluene affords the isoindolinone 68 in 85% yield.

Challenges:

  • Stereocontrol : Endo transition state preferences must be managed through steric and electronic modulation.

  • Functionalization : Post-cyclization steps (e.g., oxidation) are often required to install the dione moiety.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield Advantages Limitations
Gabriel Synthesis Alkylation, precipitation90–95%High yield, simplicityLimited to primary alkyl halides
HDDA Domino Reaction Cyclization, oxidation75–92%Metal-free, functional diversityRequires specialized tetraynes
IMDA Reaction Dienophile generation, cyclization70–85%Stereocontrol, biomimeticMulti-step, sensitive intermediates

Chemical Reactions Analysis

Key Synthetic Routes

2-Pentyl-1H-isoindole-1,3(2H)-dione is typically synthesized via nucleophilic substitution or condensation reactions. Common methods include:

Method Reagents/Conditions Yield Reference
Alkylation of PhthalimidePentyl halide, K₂CO₃, DMF, 80°C, 12 h65–78%
Mannich ReactionFormaldehyde, N-arylpiperazines, THF, reflux47–93%
  • Alkylation : Potassium phthalimide reacts with pentyl halides under basic conditions to form the N-pentyl derivative .

  • Mannich Reaction : The acidic proton at the 2-position undergoes aminomethylation with formaldehyde and amines, enabling the introduction of pharmacologically relevant groups .

Oxidation and Reduction Reactions

The isoindole-1,3-dione core undergoes redox transformations:

Reaction Type Reagents Products Applications
OxidationO₂, Rh catalystsN-Heterocycles (e.g., oxazoles)Medicinal chemistry scaffolds
ReductionNaBH₄, LiAlH₄Isoindoline derivativesIntermediate synthesis
  • Oxidation : Controlled oxidation with rhodium catalysts generates fused heterocycles (e.g., oxazoles) via intermolecular cycloaddition .

  • Reduction : The dione moiety is reduced to isoindoline, enhancing solubility for downstream applications.

Ring-Forming Reactions

The compound participates in cycloadditions and annulations:

Reaction Conditions Product Yield
HDDA ReactionTetrayne, imidazole, O₂, 80°CTricyclic isoindole-1,3-dione derivatives75–92%
Passerini MulticomponentAldehyde, isocyanide, THF, rtAmidated derivatives60–85%
  • Hexadehydro-Diels–Alder (HDDA) : Reacts with tetraynes to form tricyclic fused isoindole-diones, confirmed by X-ray crystallography .

  • Passerini Reaction : Forms α-acyloxy amides when reacted with aldehydes and isocyanides, useful in combinatorial chemistry .

Hydrolysis and Ring-Opening

The dione ring is susceptible to hydrolysis under acidic or basic conditions:

Conditions Products Mechanism
36% HCl, 0–5°C2-(3-Chloro-2-hydroxypropyl)phthalimideNucleophilic substitution
NaOH (aq), refluxPentylamine, phthalic acidBase-catalyzed ring cleavage
  • Hydrolysis in HCl yields chlorohydrin derivatives, while strong bases cleave the ring to release pentylamine and phthalic acid .

Key Findings:

  • Enzyme Inhibition : Derivatives show affinity for 5-HT₁A/5-HT₇ receptors and PDE10A, suggesting antipsychotic potential .

  • Antimicrobial Activity : N-substituted derivatives exhibit moderate activity against Gram-positive bacteria .

Derivative Biological Target IC₅₀/EC₅₀
2-[4-(1H-Benzimidazol-2-yl)butyl]-4-methoxyPDE10A12 nM
N-BenzyloxyphthalimideCOX-245 μM

Comparative Reactivity

The pentyl chain enhances steric bulk compared to shorter alkyl substituents, influencing reaction rates and regioselectivity:

Substituent Reaction Rate (vs. Methyl) Regioselectivity
Pentyl1.5× slowerHigher at C4
MethylReferenceModerate

Scientific Research Applications

Pharmacological Properties

2-Pentyl-1H-isoindole-1,3(2H)-dione exhibits a range of biological activities, making it a valuable scaffold in drug development. Some key pharmacological properties include:

  • Antipsychotic Potential : Research has identified derivatives of isoindole-1,3(2H)-dione as potential ligands for serotonin receptors (5-HTR), which are crucial in the treatment of psychiatric disorders. A study demonstrated that certain derivatives showed significant affinity for phosphodiesterase 10A and serotonin receptors, indicating their potential as antipsychotic agents .
  • Anti-inflammatory Effects : Isoindole derivatives have been shown to modulate inflammatory pathways by influencing pro-inflammatory factors such as nitric oxide synthase and cyclooxygenase. This suggests their utility in developing anti-inflammatory medications .
  • Anticonvulsant Activity : Some isoindole derivatives have demonstrated anticonvulsant properties in preclinical models, indicating their potential for treating epilepsy and related disorders .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step processes that enhance its yield and purity. Recent advancements include:

  • Dioxoisoindolin Derivatives : Researchers have developed new synthetic routes that yield high-purity derivatives with improved biological activity. For instance, the synthesis of N-(1,3-dioxoisoindolin-2-yl) compounds has shown promising results in terms of yield and biological efficacy .
  • Computer-Aided Drug Design : Molecular docking studies have been employed to predict the binding modes of isoindole derivatives to target enzymes, facilitating the design of more potent compounds .

Case Studies Highlighting Therapeutic Applications

Several case studies illustrate the therapeutic applications of this compound and its derivatives:

Case Study Description Findings
Antipsychotic DevelopmentInvestigation of various isoindole derivatives for their effects on serotonin receptors.Identified compounds with high affinity for 5-HT receptors; potential for treating schizophrenia and other mood disorders .
Anti-inflammatory ActivityEvaluation of isoindole derivatives in models of acute inflammation.Demonstrated significant reduction in inflammatory markers; potential use in chronic inflammatory diseases .
Anticonvulsant ResearchAssessment of isoindole compounds in seizure models.Several compounds exhibited dose-dependent anticonvulsant effects; promising candidates for epilepsy treatment .

Mechanism of Action

The mechanism by which 2-Pentyl-1H-isoindole-1,3(2H)-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Isoindole-1,3-dione Derivatives

Substituent Variations and Structural Implications

The biological and physicochemical properties of isoindole-1,3-dione derivatives are highly dependent on the nature of the N-substituent. Key structural analogs include:

Compound Name Substituent Key Structural Features
2-(2-Phenylethyl)-1H-isoindole-1,3(2H)-dione (13) 2-Phenylethyl Bulky aromatic group, electron-withdrawing
5-Nitro-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione (14) 2-Phenylethyl + 5-nitro Enhanced electron-withdrawing capacity
4-Amino-2-(2,4,6-trimethylphenyl)-1H-isoindole-1,3(2H)-dione (4f) 2,4,6-Trimethylphenyl + 4-amino Steric hindrance, electron-donating methyl groups
Pomalidomide 3-Piperidinyl-dioxo + 4-amino Complex heterocyclic substituent

The pentyl substituent in the target compound introduces a non-polar, flexible chain, contrasting with the rigid aromatic or heterocyclic groups in analogs. This difference may reduce steric hindrance and increase lipophilicity, favoring interactions with hydrophobic biological targets or membranes .

Physicochemical and Electrochemical Behavior

  • Electrochemical Reduction: Aryl-substituted derivatives (e.g., 4d, 4f) exhibit irreversible or quasi-reversible reduction processes linked to the electron-withdrawing phthalimide core . The pentyl group, being electron-donating via induction, may shift reduction potentials or alter reversibility, though direct data are unavailable.
  • Thermal and Optical Properties :
    • Substituents like pentafluoro-λ⁶-sulfanyl (in 4d) significantly alter thermal stability and luminescence, whereas alkyl chains (e.g., pentyl) likely prioritize thermal flexibility over optical activity .

Table 1: Comparative Properties of Isoindole-1,3-dione Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
2-Pentyl-1H-isoindole-1,3(2H)-dione C₁₃H₁₅NO₂ 217.26 High lipophilicity (predicted)
2-(2-Phenylethyl)-... (13) C₁₆H₁₃NO₂ 263.28 Anticonvulsant (PTZ/MES models)
5-Nitro-2-(2-phenylethyl)-... (14) C₁₆H₁₂N₂O₄ 308.28 Enhanced anticonvulsant activity
4-Amino-2-(2,4,6-trimethylphenyl)-... (4f) C₁₇H₁₄N₂O₂ 290.31 Irreversible electrochemical reduction
Pomalidomide C₁₃H₁₁N₃O₄ 273.24 Anticancer (immunomodulatory)

Table 2: Substituent Effects on Key Parameters

Substituent Type Electrochemical Behavior Pharmacological Relevance
Aryl (e.g., phenylethyl) Quasi-reversible reduction Sodium channel modulation (anticonvulsant)
Alkyl (pentyl) Predicted reversible Enhanced lipophilicity (speculative)
Amino + heterocyclic Not studied Immunomodulatory (anticancer)

Biological Activity

2-Pentyl-1H-isoindole-1,3(2H)-dione (CAS No. 71510-39-9) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and interactions with biological targets.

This compound is characterized by its unique isoindole structure, which contributes to its biological activity. The molecular formula is C12H13N1O2C_{12}H_{13}N_1O_2, and it has a molecular weight of approximately 201.24 g/mol.

PropertyValue
CAS No.71510-39-9
Molecular FormulaC₁₂H₁₃N₁O₂
Molecular Weight201.24 g/mol
IUPAC Name2-Pentylisoindole-1,3-dione

Anticancer Activity

Recent studies have indicated that derivatives of isoindole-1,3-dione, including this compound, exhibit significant anticancer properties. For instance, research has demonstrated that these compounds can inhibit the growth of various cancer cell lines, including adenocarcinoma (A549) cells.

In a study evaluating the cytotoxic effects of isoindole derivatives, it was found that compounds similar to this compound demonstrated IC50 values indicating effective inhibition of cell viability. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells.

The mechanism through which this compound exerts its effects primarily involves interaction with specific molecular targets:

  • Tyrosine Kinase Inhibition : The compound has been shown to inhibit tyrosine kinase enzymes, which play a crucial role in signaling pathways related to cell proliferation and survival.
  • Protein Phosphatase Inhibition : It also exhibits inhibitory effects against protein phosphatases (PP1 and PP2A), which are involved in various cellular processes including cell division and differentiation .

Case Studies

A notable case study involved the administration of isoindole derivatives in a xenograft model using nude mice. The study assessed tumor growth after treatment with this compound derivatives:

  • Study Design : Mice were divided into control and treatment groups receiving different doses of the compound.
  • Results : Tumor sizes were significantly reduced in treated groups compared to controls over a 60-day observation period. Additionally, histopathological analyses revealed minimal toxicity to normal tissues .

Interaction Studies

Molecular docking studies have suggested that this compound interacts with various biological targets, indicating its potential for multi-target therapeutic applications. These interactions may enhance its efficacy as an anticancer agent by modulating multiple signaling pathways involved in tumor progression.

Q & A

Q. What synthetic routes are available for 2-Pentyl-1H-isoindole-1,3(2H)-dione, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

  • N-Alkylation of phthalimide derivatives : React phthalimide with a pentyl halide in ethanol under reflux, using potassium hydroxide as a base (e.g., 72% yield achieved in analogous syntheses) .
  • Mannich-type reactions : Combine formaldehyde, a pentylamine derivative, and phthalimide in ethanol under reflux (70°C, 3 hours) .
    Key parameters for optimization include reaction time, solvent polarity, and stoichiometric ratios of reagents. Purification via recrystallization (e.g., ethyl alcohol) enhances purity .

Q. What spectroscopic and crystallographic methods validate the structural integrity of this compound?

  • ¹H/¹³C NMR : Confirm substitution patterns and alkyl chain integration (e.g., pentyl group protons appear as multiplet signals at δ 0.8–1.6 ppm) .
  • X-ray crystallography : Resolve bond lengths and angles (e.g., C=O bonds in the isoindole-dione core measure ~1.21 Å, consistent with similar derivatives) .
  • FT-IR : Identify characteristic carbonyl stretches (~1770 cm⁻¹ for cyclic imides) and N–H vibrations (~3400 cm⁻¹) .

Advanced Research Questions

Q. How can molecular docking studies predict the pharmacological targets of this compound?

Docking simulations assess binding affinity to enzymes like cyclooxygenase (COX). For example:

  • Prepare the ligand (compound) and receptor (e.g., COX-2 PDB ID 5KIR) using software like AutoDock Vina.
  • Analyze hydrogen bonding, hydrophobic interactions, and binding energy scores (e.g., derivatives of this scaffold show COX-2 affinity via π-π stacking with Tyr385) .
  • Validate predictions with in vitro COX inhibition assays (e.g., ELISA-based enzymatic activity tests) .

Q. How should researchers resolve contradictions in reported biological activities across studies?

Discrepancies may arise from differences in:

  • Experimental models : Neuropathic pain assays (e.g., cisplatin-induced vs. inflammatory models) yield variable efficacy .
  • Dosage and purity : HPLC purity ≥95% is critical; impurities like unreacted phthalimide can skew results .
  • Species-specific metabolism : Compare pharmacokinetics in rodents vs. human cell lines.

Q. What in vivo models are appropriate for evaluating neuropathic pain modulation by this compound?

  • Chemotherapy-induced peripheral neuropathy (CIPN) : Administer cisplatin in rodents and assess mechanical allodynia via von Frey filaments .
  • Chronic constriction injury (CCI) : Measure thermal hyperalgesia (Hargreaves test) post-oral dosing (10–50 mg/kg) .
    Include positive controls (e.g., gabapentin) and monitor off-target effects (e.g., motor coordination via rotarod tests).

Q. What toxicological assessments are critical before advancing to preclinical trials?

  • Acute toxicity : Determine LD₅₀ in rodents (oral and intraperitoneal routes).
  • Reproductive toxicity : Screen for teratogenicity using zebrafish embryos or mammalian models (structural analogs like thalidomide show embryotoxic risks) .
  • Metabolic stability : Assess hepatic clearance using microsomal assays (e.g., human liver microsomes).

Q. How do substituent modifications (e.g., alkyl chain length) influence bioactivity?

  • Lipophilicity : Longer chains (e.g., pentyl vs. methyl) enhance blood-brain barrier penetration but may reduce solubility.
  • Enantiomeric effects : Chiral centers (e.g., in thalidomide derivatives) drastically alter pharmacological and toxicological profiles .
  • Structure-activity relationship (SAR) : Compare IC₅₀ values in target-specific assays (e.g., COX-2 inhibition vs. TNF-α suppression) .

Methodological Notes

  • Data reproducibility : Always cross-validate findings using orthogonal techniques (e.g., in silico docking + in vitro assays + crystallography) .
  • Safety protocols : Handle the compound in fume hoods due to potential irritant vapors upon decomposition .

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